molecular formula C16H11Cl2N3O2 B2585677 3,6-dichloro-N-{2-[(prop-2-yn-1-yl)carbamoyl]phenyl}pyridine-2-carboxamide CAS No. 1259097-44-3

3,6-dichloro-N-{2-[(prop-2-yn-1-yl)carbamoyl]phenyl}pyridine-2-carboxamide

Cat. No.: B2585677
CAS No.: 1259097-44-3
M. Wt: 348.18
InChI Key: UFWOGEQZKALJES-UHFFFAOYSA-N
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Description

3,6-dichloro-N-{2-[(prop-2-yn-1-yl)carbamoyl]phenyl}pyridine-2-carboxamide is a complex organic compound with a unique structure that includes a pyridine ring substituted with chlorine atoms and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dichloro-N-{2-[(prop-2-yn-1-yl)carbamoyl]phenyl}pyridine-2-carboxamide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Pyridine Ring: This can be achieved through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

    Carboxamide Formation: The carboxamide group is introduced through the reaction of the pyridine derivative with an appropriate amine, such as prop-2-yn-1-ylamine, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,6-dichloro-N-{2-[(prop-2-yn-1-yl)carbamoyl]phenyl}pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The chlorine atoms in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3,6-dichloro-N-{2-[(prop-2-yn-1-yl)carbamoyl]phenyl}pyridine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,6-dichloro-N-{2-[(prop-2-yn-1-yl)carbamoyl]phenyl}pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichloro-N-(prop-2-yn-1-yl)benzamide: Similar structure but with a benzamide group instead of a pyridine ring.

    3,5-Dichloro-4-(prop-2-yn-1-yloxy)benzaldehyde: Contains a benzaldehyde group and different substitution pattern.

Uniqueness

3,6-dichloro-N-{2-[(prop-2-yn-1-yl)carbamoyl]phenyl}pyridine-2-carboxamide is unique due to its specific substitution pattern and the presence of both a pyridine ring and a carboxamide group. This combination of features contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3,6-dichloro-N-[2-(prop-2-ynylcarbamoyl)phenyl]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3O2/c1-2-9-19-15(22)10-5-3-4-6-12(10)20-16(23)14-11(17)7-8-13(18)21-14/h1,3-8H,9H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFWOGEQZKALJES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)C1=CC=CC=C1NC(=O)C2=C(C=CC(=N2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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